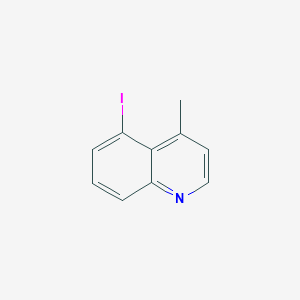
5-Iodo-4-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-4-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is composed of a benzene ring fused with a pyridine ring The addition of an iodine atom at the 5-position and a methyl group at the 4-position of the quinoline ring structure gives rise to this compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4-methylquinoline typically involves the iodination of 4-methylquinoline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the 4-methylquinoline in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the formation of the iodonium ion, which then reacts with the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar iodination techniques. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: 5-Iodo-4-methylquinoline can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The iodine atom can be reduced to a hydrogen atom, yielding 4-methylquinoline.
Substitution: The iodine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium azide or sodium hydroxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 4-Methylquinoline-5-carboxylic acid.
Reduction: 4-Methylquinoline.
Substitution: 5-Amino-4-methylquinoline or 5-Hydroxy-4-methylquinoline.
科学的研究の応用
5-Iodo-4-methylquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties.
作用機序
The mechanism by which 5-Iodo-4-methylquinoline exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The iodine atom can enhance the compound’s binding affinity and specificity through halogen bonding interactions. The methyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.
類似化合物との比較
4-Methylquinoline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Bromo-4-methylquinoline: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
5-Iodoquinoline: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
Uniqueness: 5-Iodo-4-methylquinoline is unique due to the presence of both the iodine atom and the methyl group, which together confer distinct chemical and biological properties. The iodine atom provides a site for further functionalization, while the methyl group can modulate the compound’s physical and chemical characteristics.
特性
分子式 |
C10H8IN |
|---|---|
分子量 |
269.08 g/mol |
IUPAC名 |
5-iodo-4-methylquinoline |
InChI |
InChI=1S/C10H8IN/c1-7-5-6-12-9-4-2-3-8(11)10(7)9/h2-6H,1H3 |
InChIキー |
KHBPIXQXHMRRSS-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC=C1)C=CC=C2I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















